molecular formula C12H9Cl2NO2S B13833392 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline CAS No. 35881-07-3

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline

Cat. No.: B13833392
CAS No.: 35881-07-3
M. Wt: 302.2 g/mol
InChI Key: XOCMFQGNBIWFAK-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)sulfonyl]aniline is an organic compound with the molecular formula C12H9Cl2NO2S. It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with aniline. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichlorobenzenesulfonyl chloride+Aniline4-[(3,4-Dichlorophenyl)sulfonyl]aniline+HCl\text{3,4-Dichlorobenzenesulfonyl chloride} + \text{Aniline} \rightarrow \text{4-[(3,4-Dichlorophenyl)sulfonyl]aniline} + \text{HCl} 3,4-Dichlorobenzenesulfonyl chloride+Aniline→4-[(3,4-Dichlorophenyl)sulfonyl]aniline+HCl

Industrial Production Methods

In an industrial setting, the production of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)sulfonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 4-[(3,4-diaminophenyl)sulfonyl]aniline.

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dichlorophenyl)sulfonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

35881-07-3

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H9Cl2NO2S/c13-11-6-5-10(7-12(11)14)18(16,17)9-3-1-8(15)2-4-9/h1-7H,15H2

InChI Key

XOCMFQGNBIWFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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